molecular formula C10H10BrF B1323612 2-Bromo-4-(3-fluorophenyl)-1-butene CAS No. 731773-06-1

2-Bromo-4-(3-fluorophenyl)-1-butene

Cat. No. B1323612
M. Wt: 229.09 g/mol
InChI Key: FOHKDCDOASEWLM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electronegativity of the halogen atoms and the delocalized electrons in the phenyl ring .


Chemical Reactions Analysis

The bromine atom in this compound could potentially be replaced through nucleophilic substitution reactions. The carbon-carbon double bond in the butene backbone could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the halogen atoms and the phenyl group. For example, the compound is likely to have a higher boiling point than butene due to the increased molecular weight and potential for dipole-dipole interactions .

Scientific Research Applications

Summary of the Application

Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Methods of Application or Experimental Procedures

The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

Results or Outcomes

Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

2. Protodeboronation of Pinacol Boronic Esters

Summary of the Application

Pinacol boronic esters are highly valuable building blocks in organic synthesis .

Methods of Application or Experimental Procedures

This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

Results or Outcomes

Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

3. Synthesis of 2-Bromo-4-(3-fluorophenyl)pyridine

Summary of the Application

2-Bromo-4-(3-fluorophenyl)pyridine is a compound used in the synthesis of various organic compounds .

Results or Outcomes

The compound can be used as a building block in the synthesis of various organic compounds .

4. Synthesis of 2-Bromo-4-fluoropyridine

Summary of the Application

2-Bromo-4-fluoropyridine is a dihalogenated pyridine with a bromine and a fluorine at 2- and 4-positions. It can be used as an intermediate for ligands and catalysts synthesis .

Methods of Application or Experimental Procedures

2,2’-Bipyridine ligands can be easily synthesized from 2-bromo-4-fluoropyridine reacting with bis(tributyltin) through Stille coupling .

Results or Outcomes

A Janus-type organoiridium complex is prepared with such method, bearing both hole- and electron-transporting moieties . 2-Bromo-4-fluoropyridine is also used to synthesize a bis(pyridine) ligands with 1,2-ethynylbenzene via Sonogashira coupling .

5. Synthesis of 2-Bromo-4-(3-fluorophenyl)pyridine

Summary of the Application

2-Bromo-4-(3-fluorophenyl)pyridine is a compound used in the synthesis of various organic compounds .

Results or Outcomes

The compound can be used as a building block in the synthesis of various organic compounds .

6. Synthesis of 2-Bromo-4-fluoropyridine

Summary of the Application

2-Bromo-4-fluoropyridine is a dihalogenated pyridine with a bromine and a fluorine at 2- and 4-positions. It can be used as an intermediate for ligands and catalysts synthesis .

Methods of Application or Experimental Procedures

2,2’-Bipyridine ligands can be easily synthesized from 2-bromo-4-fluoropyridine reacting with bis(tributyltin) through Stille coupling .

Results or Outcomes

A Janus-type organoiridium complex is prepared with such method, bearing both hole- and electron-transporting moieties . 2-Bromo-4-fluoropyridine is also used to synthesize a bis(pyridine) ligands with 1,2-ethynylbenzene via Sonogashira coupling .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the presence of reactive functional groups, it could be of interest in the development of new synthetic methods or as an intermediate in the synthesis of more complex molecules .

properties

IUPAC Name

1-(3-bromobut-3-enyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHKDCDOASEWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641171
Record name 1-(3-Bromobut-3-en-1-yl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(3-fluorophenyl)-1-butene

CAS RN

731773-06-1
Record name 1-(3-Bromo-3-buten-1-yl)-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromobut-3-en-1-yl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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